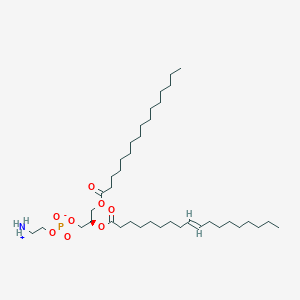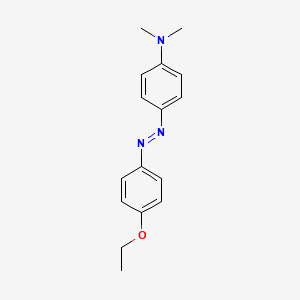
N-(3-Chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE is a chemical compound known for its unique structure and properties It consists of a semicarbazide group attached to a 3-chlorophenyl and a 2,4-dinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE typically involves the reaction of 3-chlorophenyl isocyanate with 2,4-dinitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(3-BROMOPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE: Similar structure with a bromine atom instead of chlorine.
4-(3-FLUOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE: Similar structure with a fluorine atom instead of chlorine.
4-(3-METHYLPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-(3-CHLOROPHENYL)-1-(2,4-DINITROPHENYL)SEMICARBAZIDE is unique due to the presence of both a chlorophenyl and a dinitrophenyl group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications and reactions that may not be achievable with similar compounds.
属性
CAS 编号 |
63712-45-8 |
|---|---|
分子式 |
C13H10ClN5O5 |
分子量 |
351.70 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-(2,4-dinitroanilino)urea |
InChI |
InChI=1S/C13H10ClN5O5/c14-8-2-1-3-9(6-8)15-13(20)17-16-11-5-4-10(18(21)22)7-12(11)19(23)24/h1-7,16H,(H2,15,17,20) |
InChI 键 |
WDRAJMWNLHQKIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)


![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)




